Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide

Description

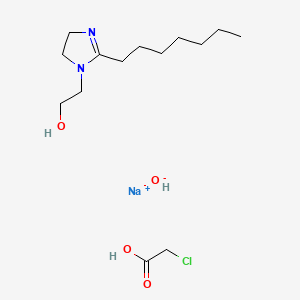

The compound "Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide" is a reaction product formed from the interaction of sodium hydroxide, 2-chloroacetic acid, and 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol. Its structure comprises:

- Sodium hydroxide (NaOH): A strong base that neutralizes acids and facilitates saponification .

- 2-Chloroacetic acid: A halogenated carboxylic acid that reacts with NaOH to form sodium chloroacetate, a nucleophilic intermediate .

- 2-(2-Heptyl-4,5-dihydroimidazol-1-yl)ethanol: A surfactant-like molecule with a 4,5-dihydroimidazole ring and a heptyl chain, contributing to amphiphilic properties .

This compound is structurally classified as a sodium salt with a chloroacetate group linked to an imidazole-derived ethanol moiety. Its applications likely include industrial surfactants, biocides, or pharmaceutical intermediates due to the reactivity of the imidazole ring and surfactant properties .

Properties

CAS No. |

68608-64-0 |

|---|---|

Molecular Formula |

C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |

Molecular Weight |

346.82 g/mol |

IUPAC Name |

sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |

InChI |

InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |

InChI Key |

QVYIAHOSBDIXIQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The compound is synthesized by the reaction of 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol (an alkyl imidazoline derivative) with 2-chloroacetic acid in the presence of sodium hydroxide. This process involves nucleophilic substitution where the imidazoline nitrogen attacks the electrophilic carbon of the 2-chloroacetic acid, followed by neutralization with sodium hydroxide to form the sodium salt of the resulting amidoamino acid derivative.

Detailed Reaction Conditions

-

- 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol (alkyl imidazoline)

- 2-chloroacetic acid or its salt (e.g., sodium monochloroacetate)

- Sodium hydroxide (NaOH) as the base

Purification and Isolation

- After the reaction, the mixture contains the desired sodium salt along with impurities such as unreacted starting materials, sodium chloride, and hydrolysis by-products.

- Electrodialysis is employed as an advanced purification technique to remove inorganic salts and residual halogenated acids, which enhances product purity and yield.

- The purified product is typically isolated as a solid or concentrated aqueous solution depending on downstream applications.

Reaction Scheme Summary

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of alkyl imidazoline with 2-chloroacetic acid | 50-90 °C, aqueous/alcohol solvent | Formation of amidoamino acid intermediate |

| 2 | Neutralization with sodium hydroxide | pH 8-9, controlled addition | Formation of sodium salt of the compound |

| 3 | Purification by electrodialysis | Electrodialysis cell, acid or water as medium | Removal of inorganic impurities, high purity product |

In-depth Research Findings

Reaction Mechanism Insights

- The nucleophilic nitrogen of the imidazoline ring attacks the electrophilic carbon of the 2-chloroacetic acid, displacing the chloride ion.

- The ring-opening of the imidazoline can occur under alkaline conditions, facilitating the formation of the amidoamino acid structure.

- Sodium hydroxide neutralizes the carboxylic acid groups, forming the sodium salt, which enhances solubility and stability.

Comparative Data on Reaction Parameters

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 50-90 °C | Below 50 °C slow reaction; above 90 °C degradation |

| pH | 8-9 | Maintains product stability and reaction rate |

| Solvent | Water or lower alcohols | Ensures solubility of reactants |

| Reaction Time | Several hours (varies) | Dependent on scale and stirring efficiency |

Physical and Chemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Weight | 346.83 g/mol |

| Boiling Point | 356.1 °C at 760 mmHg |

| Flash Point | 169.2 °C |

| LogP (Partition Coefficient) | 0.3376 |

| Polar Surface Area (PSA) | 85.19 Ų |

These properties influence reaction conditions, solvent choice, and handling during synthesis.

Summary and Recommendations

The preparation of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide involves a controlled reaction of alkyl imidazoline with 2-chloroacetic acid under alkaline conditions, followed by purification via electrodialysis. Key factors include maintaining reaction temperature between 50-90 °C, pH control at 8-9, and the use of aqueous or alcoholic solvents to optimize yield and purity.

For industrial or laboratory synthesis, it is recommended to:

- Use high-purity starting materials to minimize impurities.

- Employ gradual addition of sodium hydroxide for pH control.

- Utilize electrodialysis for efficient removal of inorganic salts.

- Monitor reaction temperature closely to avoid decomposition.

This method is supported by patent literature and chemical databases, ensuring a robust and reproducible synthesis pathway.

Chemical Reactions Analysis

Alkylation Reactions

The chloroacetate group () acts as a potent alkylating agent. Key reactions include:

Imidazole Ring Reactivity

The 4,5-dihydroimidazole moiety participates in acid-base and coordination chemistry:

-

Protonation/Deprotonation :

The imidazole nitrogen () undergoes proton transfer reactions, forming cationic species in acidic conditions . -

Metal Coordination :

Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes .

Hydroxide Ion Interactions

The sodium hydroxide component facilitates:

| Process | Role | Outcome |

|---|---|---|

| Saponification | Hydrolysis of ester linkages (if present) | Formation of carboxylates and alcohols |

| pH modulation | Maintains alkaline reaction conditions | Stabilizes deprotonated species |

Thermal Degradation Pathways

At elevated temperatures (>180°C), decomposition occurs via:

Comparative Reactivity Table

Limitations and Recommendations

The absence of direct experimental data for this compound necessitates reliance on analog extrapolation. Future studies should prioritize:

-

Kinetic studies of hydrolysis and alkylation under physiological conditions.

-

Spectroscopic characterization of metal-complexation behavior.

-

Thermal stability profiling via thermogravimetric analysis (TGA).

Scientific Research Applications

The biological activity of sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is primarily attributed to its components:

- Antimicrobial Properties: The imidazole ring is known for its antimicrobial activity, making this compound a candidate for developing antimicrobial agents.

- Potential Anticancer Activity: Research indicates that compounds containing chloroacetate groups may exhibit anticancer properties by interfering with metabolic pathways in cancer cells.

Pharmaceutical Industry

The compound has potential applications in drug development due to its biological activity. It can serve as a lead compound for synthesizing new drugs targeting specific diseases.

Agricultural Chemistry

Due to its reactivity and potential for biological activity, this compound may be explored as a pesticide or herbicide. Its ability to interact with biological systems could provide effective solutions for pest control.

Cosmetic Formulations

The unique properties of this compound may also find applications in cosmetic products, particularly those aimed at skin treatment or enhancement.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

In another study focused on drug development, researchers synthesized derivatives of this compound to assess their anticancer properties. The findings showed that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting the compound's potential in oncology.

Mechanism of Action

The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing them to spread and penetrate more effectively. This property is particularly useful in cleaning applications, where it helps to remove dirt and grease from surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Variants

Key Findings:

Functional Group Modifications

(a) Imidazole Ring Derivatives

Key Findings:

- Chlorination or fluorination of the imidazole ring enhances bioactivity (e.g., anti-inflammatory, antimicrobial) .

- The dihydroimidazole-ethanol backbone in the target compound provides surfactant capabilities but lacks halogen-induced bioactivity .

(b) Sodium Salts of Chlorinated Acids

Key Findings:

Biological Activity

Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide is a complex organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features several functional groups, including a sodium salt of chloroacetic acid and an imidazole derivative. Its molecular formula is with a molecular weight of approximately 346.82 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| CAS Number | 68608-64-0 |

| Molecular Formula | C₁₄H₂₈ClN₂NaO₄ |

| Molecular Weight | 346.82 g/mol |

| Boiling Point | 356.1 ºC |

| Flash Point | 169.2 ºC |

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its components:

- Alkylating Agent : The presence of the chloroacetate group suggests potential as a reactive alkylating agent, which can modify nucleophilic sites in biomolecules, leading to various biological effects.

- Imidazole Derivative : The imidazole moiety may confer unique biological properties, such as antimicrobial and antifungal activities due to its ability to interact with biological membranes and enzymes.

Antimicrobial Properties

Research indicates that compounds containing chloroacetic acid exhibit significant antimicrobial activity. For instance, sodium chloroacetate has been shown to possess bactericidal properties against various bacterial strains, suggesting that the compound may similarly exhibit broad-spectrum antimicrobial activity.

Cytotoxicity

Studies have indicated that imidazole derivatives can exhibit cytotoxic effects on cancer cell lines. The potential for this compound to induce apoptosis in cancer cells warrants further investigation.

Case Studies and Research Findings

- Bactericidal Activity : A study evaluated the bactericidal activity of ethanol-based gels containing similar compounds against Gram-positive and Gram-negative bacteria. Results showed significant reductions in bacterial counts within a short application time, indicating rapid action against pathogens .

- Cytotoxic Effects on Cancer Cells : Research on imidazole derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines. This suggests that this compound may also possess similar properties, potentially making it a candidate for further anticancer drug development.

Applications

The compound has potential applications across several fields:

- Pharmaceuticals : As an alkylating agent and potential anticancer drug.

- Antimicrobial Agents : In formulations for disinfectants and antiseptics.

- Agriculture : As a biocide or fungicide due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds:

| Compound Name | Structure/Key Features | Unique Aspects |

|---|---|---|

| Sodium Chloroacetate | CH₂ClCO₂Na | Commonly used as an alkylating agent |

| Glycolic Acid | HOCH₂COOH | Product of hydrolysis of chloroacetic acid |

| Dichloroacetic Acid | Cl₂CHCOOH | More potent than chloroacetic acid |

| Trichloroacetic Acid | Cl₃CCOOH | Stronger alkylating agent with higher toxicity |

This comparison highlights the unique position of this compound due to its complex structure combining both alkylating and biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sodium 2-chloroacetate derivatives with imidazole-ethanol moieties?

- Methodology : The reaction typically involves alkaline conditions with sodium hydroxide. For example, carbothiamide derivatives can be refluxed with 2 N NaOH at 90°C for 20 hours, monitored via TLC (hexane:ethyl acetate, 4:1). Post-reaction acidification (pH 4) with HCl precipitates the product, followed by recrystallization in ethanol . Similar protocols apply to imidazole intermediates, where pH control and solvent selection (e.g., ethanol/water mixtures) are critical for yield optimization .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodology : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are primary tools for structural elucidation. Melting point determination (e.g., 342–344°C for imidazole-thiol derivatives) and X-ray crystallography (using SHELX software for refinement) are also critical . For sodium-containing species, inductively coupled plasma mass spectrometry (ICP-MS) quantifies metal content .

Q. How are common impurities removed during synthesis?

- Methodology : Unreacted starting materials (e.g., carbothiamides) are eliminated via recrystallization in ethanol/water or column chromatography (silica gel, hexane/ethyl acetate eluent). Acid-base partitioning at pH 4–5 selectively isolates the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress dehalogenation during synthesis?

- Methodology : Catalysts like palladium on carbon (Pd/C) may inadvertently dehalogenate aryl chlorides. Switching to Raney nickel under hydrogenation conditions (ethanol/water, 45°C) avoids this side reaction. For example, substituting Pd/C with Raney nickel increased yields of 2-(4-chlorophenyl)-4-formylimidazole from <50% to 92% . Temperature control (<50°C) and solvent polarity adjustments further minimize hydrolysis of 2-chloroacetic acid .

Q. What computational strategies predict the biological activity of imidazole-ethanol derivatives?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets like antimicrobial enzymes or cancer-related receptors. PubChem data (e.g., IUPAC names, InChI keys) provide structural inputs for simulations. For instance, 2-hydrazinyl-4,5-dihydroimidazole derivatives were docked into cytochrome P450 active sites to assess metabolic stability .

Q. How do pH and temperature influence the degradation pathways of 2-chloroacetic acid in aqueous systems?

- Methodology : At 50°C and pH >10, 2-chloroacetic acid undergoes hydrolysis to glycolic acid, while acidic conditions (pH <4) favor dimerization. High-resolution LC-MS tracks degradation products (e.g., 2,2-dichloroacetic acid at 30–50°C). Kinetic studies show a 10.8% yield of 2-chloroacetic acid after 96 hours at 50°C in sodium hypochlorite solutions .

Q. What experimental approaches resolve contradictions in metabolic pathway data for chloroacetic acid derivatives?

- Methodology : Radiolabeling (e.g., ¹⁴C-tracers) in murine models identifies metabolites like S-carboxymethyl-L-cysteine (44–46% urinary recovery) and thiodiacetic acid (33–34%). Conflicting data on glutathione conjugation vs. oxidative pathways are addressed via comparative LC-MS/MS and microsomal incubation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.